molecular formula C12H14O2S B1374280 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid CAS No. 934555-27-8

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

Cat. No.: B1374280
CAS No.: 934555-27-8
M. Wt: 222.31 g/mol
InChI Key: AYXXHHDVLWHHIF-UHFFFAOYSA-N
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Description

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a phenylsulfanyl group and an acetic acid moiety

Scientific Research Applications

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid has several scientific research applications:

Preparation Methods

The synthesis of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with a cyclobutyl halide.

    Acetic Acid Moiety Addition:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

    Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products .

Mechanism of Action

The mechanism of action of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid can be compared with similar compounds such as:

    2-[1-(Phenylthio)cyclobutyl]acetic acid: Similar in structure but with a thioether group instead of a sulfanyl group.

    2-[1-(Phenylsulfonyl)cyclobutyl]acetic acid: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.

    2-[1-(Phenylselanyl)cyclobutyl]acetic acid: Features a selenyl group, which can impart unique properties due to the presence of selenium.

Properties

IUPAC Name

2-(1-phenylsulfanylcyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXXHHDVLWHHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophenol (70 mmol) in THF (10 ml) was refluxed for 1 h in the presence of K2CO3 (70 mmol) as a base. A solution of Cyclobutylidene acetic acid (intermediate 1) (35 mmol) in DMF (1.0 ml) was added to the above reaction. The reaction was monitored by TLC for completion. After 3 days the reaction was cooled and filtered. It was then neutralized with ethyl acetate saturated with hydrochloric acid and the compound was extracted with ethyl acetate. Organic layer was then separated, dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was column purified to give the compound as a yellow solid.
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 2
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 3
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 4
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 5
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Reactant of Route 6
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid

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